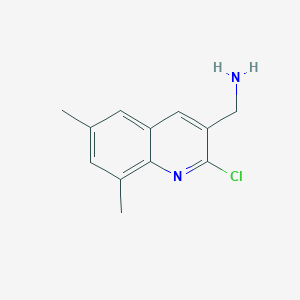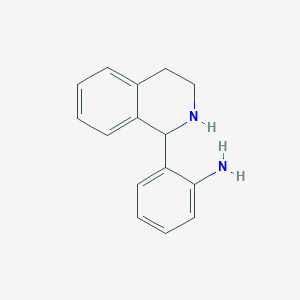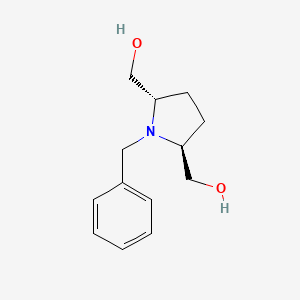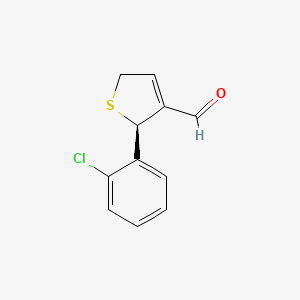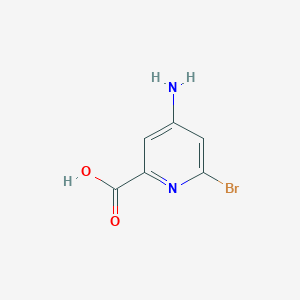![molecular formula C7H4Cl3NO B11885455 (NZ)-N-[(2,4,6-trichlorophenyl)methylidene]hydroxylamine](/img/structure/B11885455.png)
(NZ)-N-[(2,4,6-trichlorophenyl)methylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(NZ)-N-[(2,4,6-trichlorophenyl)methylidene]hydroxylamine: is a chemical compound characterized by the presence of a hydroxylamine group attached to a trichlorophenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-[(2,4,6-trichlorophenyl)methylidene]hydroxylamine typically involves the condensation reaction between 2,4,6-trichlorobenzaldehyde and hydroxylamine hydrochloride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography may be employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (NZ)-N-[(2,4,6-trichlorophenyl)methylidene]hydroxylamine can undergo oxidation reactions to form corresponding nitroso compounds.
Reduction: The compound can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted hydroxylamine derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential antimicrobial and antifungal properties.
- Used in biochemical assays to study enzyme inhibition.
Medicine:
- Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry:
- Utilized in the production of agrochemicals and pesticides.
- Applied in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (NZ)-N-[(2,4,6-trichlorophenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can participate in redox reactions, altering the oxidative state of biological molecules and affecting cellular processes.
Comparaison Avec Des Composés Similaires
- (NZ)-N-[(2,4,6-trichlorophenyl)methylidene]hydrazine
- (NZ)-N-[(2,4,6-trichlorophenyl)methylidene]amine
- (NZ)-N-[(2,4,6-trichlorophenyl)methylidene]thiol
Comparison:
- (NZ)-N-[(2,4,6-trichlorophenyl)methylidene]hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
- The hydroxylamine group allows for specific interactions with enzymes and other biological molecules, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C7H4Cl3NO |
|---|---|
Poids moléculaire |
224.5 g/mol |
Nom IUPAC |
(NZ)-N-[(2,4,6-trichlorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H4Cl3NO/c8-4-1-6(9)5(3-11-12)7(10)2-4/h1-3,12H/b11-3- |
Clé InChI |
FCBBNUOWHZWGFM-JYOAFUTRSA-N |
SMILES isomérique |
C1=C(C=C(C(=C1Cl)/C=N\O)Cl)Cl |
SMILES canonique |
C1=C(C=C(C(=C1Cl)C=NO)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


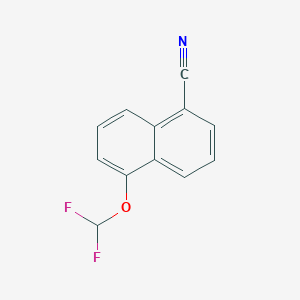
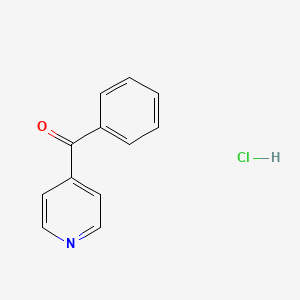

![4-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile](/img/structure/B11885390.png)

![2-(1-Chloroethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11885403.png)
